Alpha-Fructoselysine Dihydrochloride is a compound formed through the glycation of lysine with fructose, categorized as an Amadori product. This compound has garnered attention due to its implications in various biological processes, particularly in the context of diabetes and aging. It is structurally characterized by the attachment of a fructose moiety to the amino acid lysine, resulting in unique properties that influence protein function and stability.
Alpha-Fructoselysine Dihydrochloride is derived from the reaction between lysine and fructose, typically occurring under conditions that promote the Maillard reaction. This process is significant in food chemistry and biochemistry, where reducing sugars react with amino acids to form glycation products.
Alpha-Fructoselysine Dihydrochloride falls under the category of glycation products or Amadori compounds. These compounds are formed during non-enzymatic reactions between reducing sugars and amino acids, which can lead to advanced glycation end-products (AGEs) over time.
The synthesis of Alpha-Fructoselysine Dihydrochloride typically involves a reflux reaction between lysine derivatives and fructose in an alcoholic solution. The process can be summarized as follows:
The synthesis may involve specific protective groups on lysine to prevent unwanted reactions during the glycation process. For example, Nα-carbobenzoxy-lysine can be utilized to protect the amino group, facilitating controlled reactions with fructose .
Alpha-Fructoselysine Dihydrochloride has a molecular formula of , indicating it contains two hydrochloride ions per molecule of the fructoselysine compound. The structure consists of a lysine backbone with a fructose moiety attached via a glycosidic bond.
Alpha-Fructoselysine Dihydrochloride participates in several chemical reactions typical of Amadori products:
The stability of Alpha-Fructoselysine Dihydrochloride under various conditions has been studied, revealing that it remains stable under mild acidic conditions but can degrade under prolonged exposure to strong acids or oxidative environments.
The mechanism by which Alpha-Fructoselysine Dihydrochloride affects biological systems involves its interaction with proteins. The glycation process alters protein structure and function, potentially leading to changes in enzymatic activity or protein stability.
Research indicates that the presence of fructoselysine can influence cellular responses, particularly in diabetic conditions where elevated levels of reducing sugars are present. This interaction may contribute to complications associated with diabetes, such as cataract formation due to accumulation in ocular tissues .
Relevant analyses have shown that Alpha-Fructoselysine Dihydrochloride exhibits unique properties that may influence its behavior in biological systems compared to other glycation products .
Alpha-Fructoselysine Dihydrochloride is primarily used in research related to:
The compound serves as a model for studying glycation processes and their effects on protein function, providing insights into potential therapeutic approaches for managing diabetes-related complications .
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